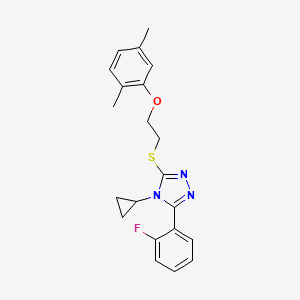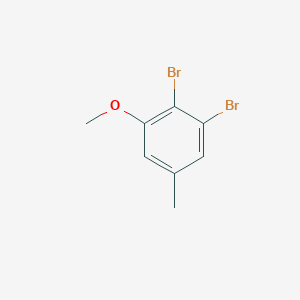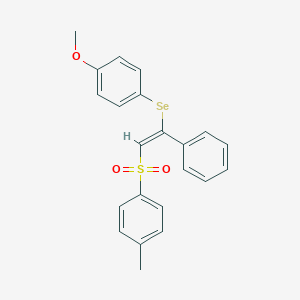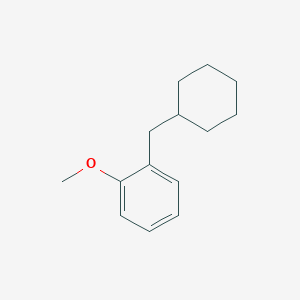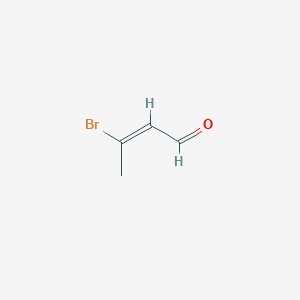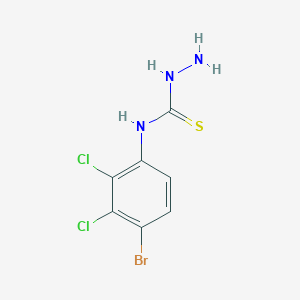
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is a compound that has garnered attention due to its diverse biological activities. It is a derivative of thiosemicarbazide, which is known for its antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure includes a bromine atom and two chlorine atoms attached to a phenyl ring, which is further connected to a thiosemicarbazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide typically involves the reaction of 4-bromo-2,3-dichlorobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles.
Oxidation and reduction: The thiosemicarbazide moiety can participate in redox reactions.
Complexation: The compound can form complexes with transition metals such as copper, nickel, and cobalt.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Complexation: Metal salts like copper(II) chloride, nickel(II) chloride, and cobalt(II) chloride in ethanol or methanol.
Major Products Formed
Nucleophilic substitution: Substituted phenyl thiosemicarbazides.
Oxidation: Oxidized derivatives of thiosemicarbazide.
Reduction: Reduced forms of the compound.
Complexation: Metal-thiosemicarbazide complexes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects . It may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: The parent compound with similar biological activities.
4-(4-Bromophenyl)thiosemicarbazide: A related compound with a single bromine atom on the phenyl ring.
4-(2,3-Dichlorophenyl)thiosemicarbazide: A compound with two chlorine atoms on the phenyl ring.
Uniqueness
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which may enhance its biological activity and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H6BrCl2N3S |
|---|---|
Molecular Weight |
315.02 g/mol |
IUPAC Name |
1-amino-3-(4-bromo-2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H6BrCl2N3S/c8-3-1-2-4(6(10)5(3)9)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) |
InChI Key |
WBFLNJWNBLCRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=S)NN)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


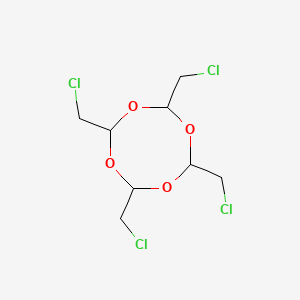
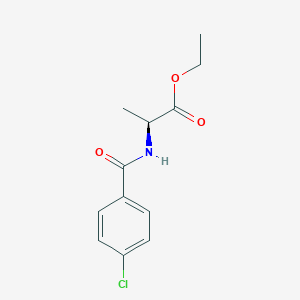
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
![2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B12849773.png)
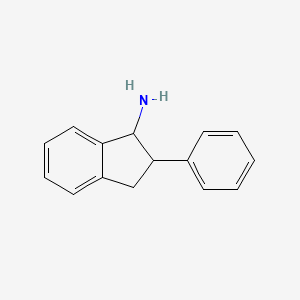

![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)

